N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
“N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the isopropoxypropyl group, and finally the attachment of the cyclohexenyl ethyl and thioacetamide moieties. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to minimize costs and maximize efficiency. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, “N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide” may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Thienopyrimidines are known for their anti-inflammatory, anticancer, and antiviral properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidines with different substituents. Examples include:
- "N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3S2/c1-18(2)32-16-8-15-29-25(31)24-23(20-11-6-7-12-21(20)34-24)28-26(29)33-17-22(30)27-14-13-19-9-4-3-5-10-19/h6-7,9,11-12,18H,3-5,8,10,13-17H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGGGUSKMBQWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)NCCC4=CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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